molecular formula C9H12ClNO2S B2997590 1,1-Dioxo-2-phenylthietan-3-amine;hydrochloride CAS No. 2247107-92-0

1,1-Dioxo-2-phenylthietan-3-amine;hydrochloride

Cat. No.: B2997590
CAS No.: 2247107-92-0
M. Wt: 233.71
InChI Key: JTKDONBGQIKWCX-UHFFFAOYSA-N
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Description

1,1-Dioxo-2-phenylthietan-3-amine;hydrochloride is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-2-phenylthietan-3-amine;hydrochloride typically involves the reaction of phenylthietan-3-amine with an oxidizing agent to introduce the dioxo groups. The reaction conditions often require a controlled environment to ensure the correct formation of the dioxo groups without over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and specific solvents can also play a crucial role in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2-phenylthietan-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups back to sulfide groups.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylthietan-3-amine derivatives.

Scientific Research Applications

1,1-Dioxo-2-phenylthietan-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used

Properties

IUPAC Name

1,1-dioxo-2-phenylthietan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c10-8-6-13(11,12)9(8)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKDONBGQIKWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(S1(=O)=O)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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